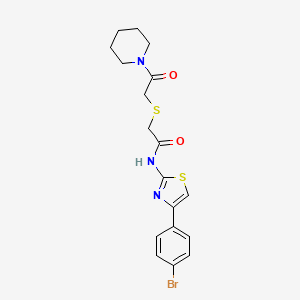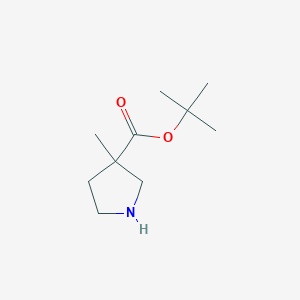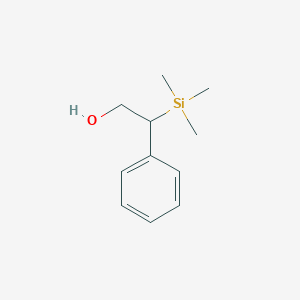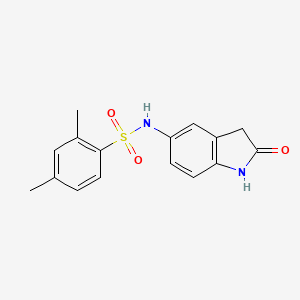![molecular formula C8H15N3O B2638110 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343369-80-1](/img/structure/B2638110.png)
2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) fused with an ethylamine side chain. The methoxyethyl group provides additional steric and electronic properties. The InChI code for this compound is: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Functional Modification of Polymers
Research by Aly and El-Mohdy (2015) explored the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including compounds structurally related to "2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine." These modifications aimed to enhance the polymers' thermal stability and introduce specific functional groups that could have potential applications in medical fields due to their significant antibacterial and antifungal activities Aly & El-Mohdy, 2015.
Synthesis and Bioactivity of Pyrazole Derivatives
Titi et al. (2020) conducted a study on the synthesis and characterization of pyrazole derivatives, including reactions of hydroxymethyl pyrazole derivatives with primary amines to yield compounds with potential antitumor, antifungal, and antibacterial activities. The study indicates the versatility of pyrazole derivatives in synthesizing compounds with significant biological activities Titi et al., 2020.
Catalytic Applications
Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II)-catalyzed oligomerization and polymerization of ethylene, demonstrating the influence of such ligands on the catalytic activity and product distribution. This research suggests the potential application of "2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine" in developing new catalytic systems for polymer production Obuah et al., 2014.
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated the biological activities of pyrazole derivatives, highlighting their potential as antibacterial and antifungal agents. For example, research by Maurya et al. (2013) synthesized various pyrazole and pyridine derivatives showing significant anti-tubercular activity, underscoring the therapeutic potential of these compounds Maurya et al., 2013.
Chemical Synthesis and Structural Studies
The synthesis and characterization of pyrazole-containing compounds have been a focus of several studies, aimed at understanding their chemical properties and potential applications in various fields, including as intermediates in pharmaceutical synthesis and as ligands in coordination chemistry Fedotov et al., 2022.
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(2-methoxyethyl)pyrazol-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-12-5-4-11-7-8(2-3-9)6-10-11/h6-7H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVDNVYCFPQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)


![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2638041.png)


![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2638044.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)
![(1Z)-2-[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B2638048.png)
